molecular formula C18H15FN2O2S B5666096 2-(3-fluorophenyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole

2-(3-fluorophenyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole

Cat. No. B5666096
M. Wt: 342.4 g/mol
InChI Key: LZIYPWVGRATSDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to 2-(3-fluorophenyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole, often involves complex reactions. For instance, the synthesis of related benzoxazolinones involves the condensation of acetate with hydrazine hydrate, followed by reactions with isothiocyanates and aldehydes (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectral and elemental analysis techniques. These compounds often display complex structures with multiple substituents influencing their overall properties (Temiz‐Arpacı et al., 2005).

Chemical Reactions and Properties

Benzoxazoles and their derivatives participate in a range of chemical reactions, influenced by their functional groups. For instance, the reactivity of the benzoxazole ring can be altered significantly by substitutions at various positions, leading to diverse chemical behaviors (Tanaka et al., 2001).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as melting points, solubility, and crystalline structure, can be studied through various analytical methods. These properties are crucial in determining the compound's suitability for different applications (Mortimer et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential aspects of benzoxazole derivatives. These properties are influenced by the nature of the substituents and the overall molecular structure (Anto et al., 2008).

properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-3-1-2-12(10-14)17-20-15-11-13(4-5-16(15)23-17)18(22)21-6-8-24-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYPWVGRATSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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